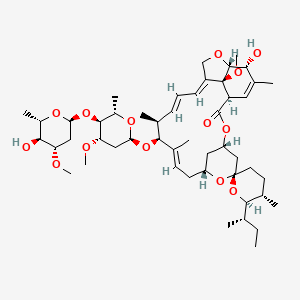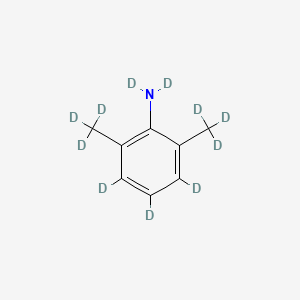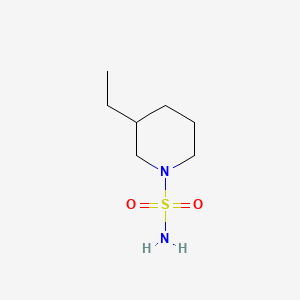
1-Piperidinesulfonamide, 3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpiperidine-1-sulfonamide is a sulfonamide derivative that features a piperidine ring substituted with an ethyl group at the third position and a sulfonamide group at the first position. Sulfonamides are a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The unique structure of 3-ethylpiperidine-1-sulfonamide makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpiperidine-1-sulfonamide typically involves the sulfonylation of 3-ethylpiperidine with a sulfonyl chloride in the presence of a base. The reaction proceeds as follows:
Starting Materials: 3-ethylpiperidine and sulfonyl chloride.
Procedure: The 3-ethylpiperidine is dissolved in the solvent, and the sulfonyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of 3-ethylpiperidine-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles (amines, alcohols); organic solvents, mild heating.
Major Products:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Amines, reduced sulfonamide derivatives.
Substitution: Diverse sulfonamide derivatives.
Scientific Research Applications
3-Ethylpiperidine-1-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-ethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biological processes. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, thereby exhibiting antibacterial activity . The exact molecular targets and pathways for 3-ethylpiperidine-1-sulfonamide may vary depending on its specific application and biological context.
Comparison with Similar Compounds
Sulfamethazine: A sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: A classic sulfonamide known for its antibacterial activity.
Comparison: 3-Ethylpiperidine-1-sulfonamide is unique due to its specific structural features, such as the ethyl group on the piperidine ring and the sulfonamide group at the first position. These structural differences can influence its chemical reactivity, biological activity, and pharmacological properties compared to other sulfonamides .
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-ethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-2-7-4-3-5-9(6-7)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) |
InChI Key |
CINMODNRHJJHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN(C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


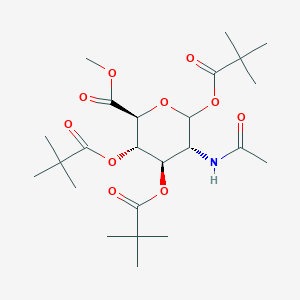
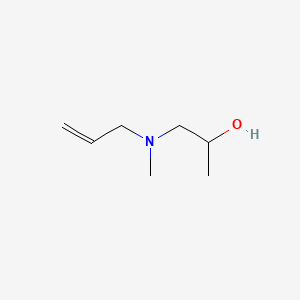
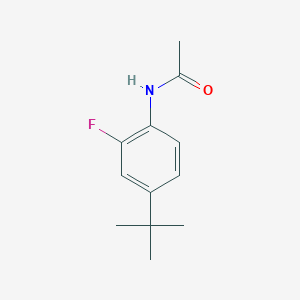

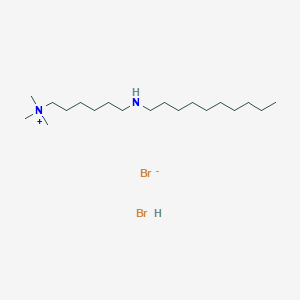
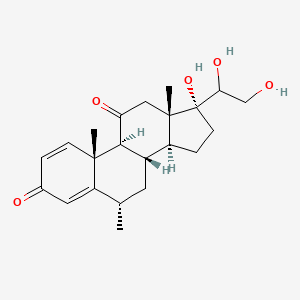
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
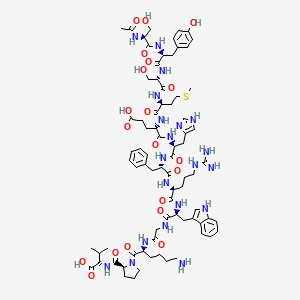
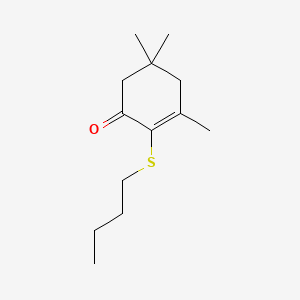
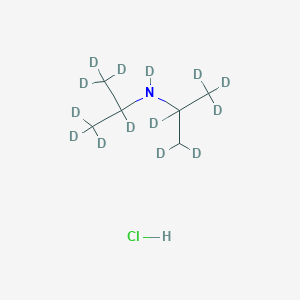
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
